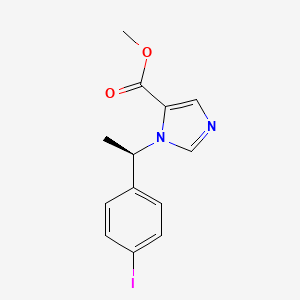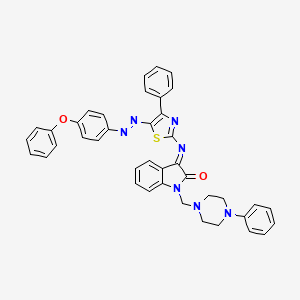
N,N'-Trimethylenedimaleamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Trimethylenedimaleamic acid: is an organic compound with the molecular formula C11H14N2O6 It is a derivative of maleamic acid, characterized by the presence of two maleamic acid units connected by a trimethylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Trimethylenedimaleamic acid typically involves the reaction of maleic anhydride with a diamine, such as trimethylenediamine, under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Trimethylenedimaleamic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound .
化学反応の分析
Types of Reactions: N,N’-Trimethylenedimaleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid units to maleic acid or other reduced forms.
Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce maleic acid or other reduced forms .
科学的研究の応用
N,N’-Trimethylenedimaleamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Trimethylenedimaleamic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
N,N-Dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another versatile solvent and reagent with similar properties to DMF.
Uniqueness: N,N’-Trimethylenedimaleamic acid is unique due to its specific structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
6331-21-1 |
|---|---|
分子式 |
C11H14N2O6 |
分子量 |
270.24 g/mol |
IUPAC名 |
(Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]propylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8(2-4-10(16)17)12-6-1-7-13-9(15)3-5-11(18)19/h2-5H,1,6-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)/b4-2-,5-3- |
InChIキー |
RCDMHMKCOQUIFA-JVLMNHKTSA-N |
異性体SMILES |
C(CNC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O |
正規SMILES |
C(CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















